1-Boc-4-isopropylpiperazine
Overview
Description
It is commonly used as an intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-Boc-4-isopropylpiperazine typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate . This process selectively protects one nitrogen atom in piperazine, allowing the other amine group to react. Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which involves chlorination, Boc protection, and cyclization . This method results in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact, making it suitable for industrial applications .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of diethylamine as a starting material has been adopted in industrial settings due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-isopropylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with aryl halides, to form arylpiperazine derivatives.
Amidation Reactions: It is used in amidation reactions to synthesize piperazinyl amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include aryl halides and bases such as sodium hydride or potassium carbonate.
Amidation: Reagents include carboxylic acids or their derivatives, often under solvent-free conditions.
Major Products Formed
Aryl Piperazine Derivatives: Formed through nucleophilic substitution reactions.
Piperazinyl Amides: Synthesized through amidation reactions.
Scientific Research Applications
1-Boc-4-isopropylpiperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Synthesis of Biologically Active Compounds: It serves as an intermediate in the synthesis of compounds with dual receptor affinities, such as 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones.
Pharmaceutical Research: Used in the development of therapeutic agents targeting psychiatric disorders due to its role in synthesizing compounds with D2 and 5-HT1A receptor affinities.
Structural Activity Relationship Studies: Employed in studies to optimize receptor binding affinities by altering substituents on the piperazine ring.
Mechanism of Action
The mechanism of action of 1-Boc-4-isopropylpiperazine involves its role as an intermediate in the synthesis of biologically active compounds . It does not exert direct biological effects but facilitates the formation of compounds that interact with specific molecular targets, such as D2 and 5-HT1A receptors . These interactions can lead to various pharmacological effects, including modulation of neurotransmitter activity .
Comparison with Similar Compounds
1-Boc-4-isopropylpiperazine is similar to other Boc-protected piperazine derivatives, such as:
1-Boc-piperazine: Used as an intermediate in the synthesis of various pharmaceuticals.
1-Boc-4-methylpiperazine: Another Boc-protected piperazine derivative with similar applications.
The uniqueness of this compound lies in its specific structural modifications, which enhance its suitability for synthesizing compounds with dual receptor affinities and other biologically active molecules .
Properties
IUPAC Name |
tert-butyl 4-propan-2-ylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMBNBXUPNOYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441774 | |
Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741287-46-7 | |
Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.